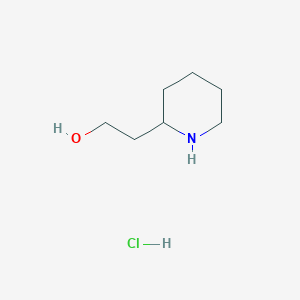

2-(Piperidin-2-yl)ethanol hydrochloride

Description

Historical Context in Piperidine (B6355638) Chemistry

The study of piperidine and its derivatives has a rich history dating back to the mid-19th century. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom obtained it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org This discovery laid the foundation for the field of heterocyclic chemistry and spurred investigations into the synthesis and reactivity of the piperidine ring system.

Early research into substituted piperidines was often driven by the desire to synthesize naturally occurring alkaloids and their analogues. The development of methods to functionalize the piperidine ring was a significant focus. One of the early preparations of 2-(Piperidin-2-yl)ethanol hydrochloride was described in 1928 by T. S. Hamilton and R. Adams, who synthesized it through the catalytic reduction of 2-pyridineethanol hydrochloride using a platinum-oxide platinum black catalyst. google.com This work was a notable step in demonstrating the conversion of pyridine (B92270) precursors into saturated piperidine rings, a fundamental transformation that remains crucial in modern organic synthesis. nih.govdtic.mil

Contemporary Relevance in Organic Synthesis and Heterocyclic Chemistry

In modern chemical research, 2-(Piperidin-2-yl)ethanol hydrochloride serves as a valuable intermediate and chiral building block. researchgate.net The piperidine motif is a ubiquitous structural element found in a vast number of pharmaceuticals and natural products, making the synthesis of substituted piperidines a topic of continuous interest. mdpi.comresearchgate.net

The compound's bifunctional nature—possessing both a secondary amine within the ring and a primary alcohol on the side chain—allows for a wide range of chemical transformations. This versatility makes it a key starting material for diversity-oriented synthesis, a strategy used to create libraries of structurally diverse small molecules for biological screening. researchgate.net Researchers utilize 2-(Piperidin-2-yl)ethanol to construct more complex scaffolds, including spirocyclic and fused-ring systems. mdpi.comresearchgate.net Its application extends to the synthesis of ligands for catalysis and as a precursor for various biologically active compounds. google.comontosight.ai The ability to perform stereoselective syntheses starting from chiral versions of this compound further enhances its utility, allowing for the creation of enantiomerically pure target molecules. acs.orgacs.org

Scope and Significance of Current Academic Inquiry

Current academic research involving 2-(Piperidin-2-yl)ethanol hydrochloride is multifaceted, primarily focusing on its application in the development of novel synthetic methodologies and the construction of complex molecular architectures. A significant area of investigation is the stereodivergent synthesis of piperidine-containing natural products and their analogues. researchgate.net The existence of a stereocenter at the 2-position of the piperidine ring makes it an ideal starting point for asymmetric synthesis, enabling access to specific stereoisomers of target molecules. researchgate.netacs.org

Academic inquiry also explores the use of this compound in multicomponent reactions and catalytic processes. nih.gov Researchers are developing efficient, atom-economical methods to incorporate the 2-(hydroxyethyl)piperidine scaffold into larger molecules. ajchem-a.com These studies often involve the development of new catalysts or reaction conditions to achieve high yields and selectivities. ajchem-a.com The overarching goal of this research is to expand the synthetic toolbox available to chemists, facilitating the efficient and precise construction of complex heterocyclic compounds for further study in fields such as medicinal chemistry and materials science. nih.govontosight.ai

Physicochemical Properties of 2-(Piperidin-2-yl)ethanol

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol nih.gov |

| Melting Point | 38-40 °C chemicalbook.com |

| Boiling Point | 234 °C chemicalbook.com |

| CAS Number | 1484-84-0 nih.gov |

| IUPAC Name | 2-(piperidin-2-yl)ethanol nih.gov |

Synthetic Approaches to the Piperidine Ring

| Reaction Type | Description |

| Hydrogenation of Pyridines | A common and industrially significant method involving the reduction of the aromatic pyridine ring to a saturated piperidine ring, often using metal catalysts like platinum, palladium, or nickel. wikipedia.orgnih.gov |

| Reductive Amination | Intramolecular or intermolecular condensation of amines with aldehydes or ketones, followed by reduction of the resulting imine, is a versatile method for forming the C-N bonds of the piperidine ring. mdpi.com |

| Alkene Cyclization | Oxidative amination of non-activated alkenes using catalysts, such as gold(I) complexes, can form substituted piperidines by functionalizing the double bond and creating the N-heterocycle. nih.gov |

| Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes or other suitable precursors, often catalyzed by transition metals like cobalt, can form the piperidine ring through radical intermediates. nih.gov |

Properties

IUPAC Name |

2-piperidin-2-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCPKDUBFJADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 2 Yl Ethanol Hydrochloride

Established Catalytic Hydrogenation Routes

The most prevalent and well-documented method for synthesizing 2-(Piperidin-2-yl)ethanol hydrochloride is through the catalytic hydrogenation of its aromatic precursor, 2-Pyridineethanol. google.comgoogleapis.com This process involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst.

Hydrogenation of 2-Pyridineethanol Hydrochloride Precursors

The direct catalytic reduction of 2-pyridineethanol or its hydrochloride salt serves as the primary route to obtain 2-(piperidin-2-yl)ethanol. google.comgoogleapis.com The hydrogenation of the pyridine nucleus is a challenging transformation due to the aromatic stability of the ring, often necessitating elevated temperatures and pressures to achieve complete saturation. asianpubs.orgthalesnano.com The precursor, 2-Pyridineethanol, is readily available and its conversion to the desired piperidine derivative is a key step in the synthesis of various intermediates for pharmacological agents. google.comgoogleapis.com

Evaluation of Catalyst Systems (e.g., Platinum-Oxide, Ruthenium Dioxide, Rhodium on Carbon, Palladium on Carbon)

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation process. Several noble metal catalysts have been evaluated for the reduction of 2-pyridineethanol and other pyridine derivatives. researchgate.net

Platinum-Oxide (Adams' Catalyst): This catalyst has a historical precedent for the reduction of 2-pyridineethanol hydrochloride. google.comgoogleapis.com Typically used in solvents like ethanol (B145695) or in mixed systems containing acetic acid, PtO₂ is an effective but sometimes challenging catalyst for pyridine hydrogenation. google.comasianpubs.org While powerful, reactions with PtO₂ may require significant hydrogen pressures to proceed efficiently. asianpubs.orgresearchgate.net

Ruthenium Dioxide: Ruthenium-based catalysts, particularly ruthenium dioxide, are noted as preferred options for these hydrogenation processes. googleapis.com Ruthenium catalysts have shown high activity in the hydrogenation of various aromatic compounds. frontiersin.org A monoclinic hydrogen-bearing form of ruthenium dioxide has been developed that serves as a highly active standalone catalyst for various hydrogenation reactions under relatively mild conditions. rsc.org

Rhodium on Carbon: Rhodium supported on carbon is another effective catalyst for the hydrogenation of pyridines. googleapis.comresearchgate.net The use of rhodium compounds, such as Rh₂O₃, has been reported for the reduction of various unprotected, functionalized pyridines under mild conditions (e.g., 40°C, 5 bar H₂), demonstrating broad substrate scope. researchgate.netrsc.org

Palladium on Carbon: Palladium on carbon (Pd/C) is a widely used and versatile hydrogenation catalyst. wikipedia.orgcommonorganicchemistry.com It has been successfully employed for the hydrogenation of 2-pyridineethanol in solvents like water. google.comgoogleapis.com The activity of Pd/C in pyridine hydrogenation can be significantly enhanced by the choice of solvent, with acetic acid being identified as particularly effective, allowing for quantitative conversion even with low catalyst loading under ambient conditions. researchgate.net

| Catalyst System | Typical Support | Common Solvents | Key Characteristics | Reference |

|---|---|---|---|---|

| Platinum-Oxide (PtO₂) | Unsupported | Ethanol, Acetic Acid | Historically used, effective but can require high pressure. | google.comgoogleapis.comasianpubs.org |

| Ruthenium Dioxide (RuO₂) | Unsupported | Various, including water | Often a preferred catalyst due to high activity. | googleapis.comrsc.org |

| Rhodium on Carbon (Rh/C) | Activated Carbon | Ethanol, TFE | Effective under mild conditions for functionalized pyridines. | googleapis.comresearchgate.netrsc.org |

| Palladium on Carbon (Pd/C) | Activated Carbon | Water, Ethanol, Acetic Acid | Versatile; activity enhanced by acidic solvents. | google.comgoogleapis.comresearchgate.net |

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature, Pressure)

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The hydrogenation of the stable pyridine ring is often not trivial and requires careful selection of conditions. thalesnano.com

Solvent Systems: The choice of solvent can significantly influence the reaction. While alcohols like ethanol are common, the use of acidic co-solvents such as glacial acetic acid has been shown to be beneficial, particularly with PtO₂ and Pd/C catalysts. google.comasianpubs.orgresearchgate.net Acetic acid can help to decrease the poisonous character of the pyridine nitrogen on the catalyst surface, thereby enhancing catalytic activity. asianpubs.orgresearchgate.net

Temperature and Pressure: Conditions for pyridine hydrogenation vary widely. Some rhodium-based systems can operate under mild conditions (e.g., 40-50°C and 5 bar H₂), while other protocols require more forcing conditions with temperatures above 80°C and pressures of at least 500 psi (approx. 34.5 bar) up to 80 bar to ensure complete ring saturation. google.comgoogleapis.comthalesnano.comresearchgate.net A decrease in pressure can lead to a significant drop in conversion, even at elevated temperatures. thalesnano.com

| Parameter | Range / Condition | Comment | Reference |

|---|---|---|---|

| Temperature | Room Temperature to 100°C | Higher temperatures are often needed for complete saturation. | google.comthalesnano.com |

| Pressure | 5 bar to 80 bar (and higher) | High pressure generally favors complete reduction of the aromatic ring. | googleapis.comthalesnano.comresearchgate.net |

| Solvent | Ethanol, Water, Acetic Acid | Acetic acid can improve catalyst performance and reaction rate. | google.comasianpubs.orgresearchgate.net |

Strategies for Minimizing Byproduct Formation (e.g., N-Methylated Byproducts)

A significant challenge in the hydrogenation of 2-pyridineethanol, particularly when using methanol (B129727) as a solvent or when impurities are present, is the formation of N-methylated byproducts, such as N-methyl-2-(2-hydroxyethyl)piperidine. google.comgoogleapis.com Research has shown that the formation of these problematic byproducts can be markedly reduced by conducting the hydrogenation in the presence of at least 10 mole% of another amine relative to the 2-pyridineethanol substrate. googleapis.com The addition of piperidine itself is particularly effective, and it can be used as a co-solvent to suppress N-methylation. googleapis.com

Catalyst Management Techniques (e.g., Catalyst "Pickling" Processes)

Maintaining high catalyst activity, especially in commercial applications involving multiple reaction cycles, is economically important. A technique known as a catalyst "pickling" process has been shown to unexpectedly maintain a high level of catalyst activity over a series of reactions. google.com This involves specific treatment procedures for the catalyst between uses to remove adsorbed inhibitors and restore active sites, ensuring consistent performance.

Advanced and Novel Synthetic Approaches

Beyond traditional high-pressure catalytic hydrogenation, research has focused on developing more advanced and novel synthetic methodologies. These approaches aim for milder reaction conditions, higher selectivity, and alternative activation pathways.

One of the most significant recent advancements is the development of electrocatalytic hydrogenation. acs.orgnih.gov This method utilizes an anion-exchange membrane (AEM) electrolyzer equipped with a carbon-supported rhodium (Rh/C) cathode catalyst. acs.org This system can achieve the hydrogenation of various pyridines to piperidines at ambient temperature and pressure, completely avoiding the need for high-pressure hydrogen gas. acs.orgnih.gov The process is driven by electricity, which can be sourced from renewable energy, offering a more sustainable synthetic route. nih.gov

Other modern strategies for pyridine dearomatization include various nucleophilic addition and reduction cascades. nih.gov For instance, the activation of the pyridine ring by converting it into a pyridinium (B92312) salt allows for subsequent reduction under milder, often metal-free, conditions using hydride sources like trimethylamine (B31210) borane (B79455) or formic acid. nih.gov While not yet specifically detailed for 2-pyridineethanol, these advanced dearomatization strategies represent a promising area for future development in the synthesis of 2-(piperidin-2-yl)ethanol and its derivatives.

Development of One-Pot Synthesis Methodologies

One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps, thereby saving time and resources. For the construction of the piperidine ring system, a tandem protocol has been developed that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution into a single pot reaction. mdpi.com This method allows for the convenient synthesis of a variety of N-substituted and C-substituted piperidines under mild, metal-free conditions. mdpi.com

Another one-pot strategy involves a sequence of reactions including the reduction of an alkyne, reductive ring-opening of a chiral aziridine, debenzylation, and intramolecular reductive amination, all performed under an atmosphere of hydrogen. rsc.org This particular methodology has proven effective for the highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products. rsc.org

| One-Pot Synthesis Parameters | Description | Reference |

| Key Reactions | Amide activation, reduction of nitrile ions, intramolecular nucleophilic substitution | mdpi.com |

| Conditions | Mild, metal-free | mdpi.com |

| Starting Materials | Halogenated amides | mdpi.com |

Application of Reductive Cleavage Strategies

Reductive cleavage provides a powerful method for the formation of the piperidine ring from cyclic precursors. One notable example is the synthesis of 2-piperidineethanol (B17955) through the reductive cleavage of appropriate cyclic salts of pyridine-N-oxide. google.com This approach leverages the reactivity of the N-oxide to facilitate the reduction and subsequent ring opening to yield the desired substituted piperidine.

While not directly applied to 2-(Piperidin-2-yl)ethanol, the reductive cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold is another example of a reductive cleavage strategy used to access functionalized piperazine (B1678402) derivatives, a related class of N-heterocycles. rsc.org This highlights the broader applicability of reductive cleavage in heterocyclic synthesis.

Nucleophilic Alkylation of Piperidine Scaffolds

The introduction of the 2-ethanol side chain can be achieved through the nucleophilic alkylation of a pre-formed piperidine ring. This involves the reaction of a piperidine derivative with a suitable two-carbon electrophile. For instance, the condensation of 2-hydroxymethyl piperidine (2-HMP) with various aldehydes leads to the formation of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govacs.org While this reaction forms a bicyclic system, it demonstrates the principle of nucleophilic addition of a piperidine derivative to a carbonyl compound.

More direct alkylation strategies can be envisioned, such as the reaction of a piperidine enamine or a metallated piperidine with ethylene (B1197577) oxide, to introduce the hydroxyethyl (B10761427) group at the 2-position. These methods rely on the controlled generation of a nucleophilic center at the C2 position of the piperidine ring.

Ester Reduction Strategies for Hydroxymethyl Group Introduction

A common and effective method for introducing the hydroxymethyl group at the 2-position of the piperidine ring involves the reduction of a corresponding carboxylic acid ester. The reduction of piperidine-2-carboxylate esters to 2-(hydroxymethyl)piperidine is a key transformation.

Various reducing agents can be employed for this purpose. For example, lithium aluminium hydride (LiAlH₄) has been successfully used to reduce 1-tert-butyl 2-methyl (2S)-5-methylidenepiperidine-1,2-dicarboxylate to the corresponding (2S)-2-(hydroxymethyl) derivative in high yield. whiterose.ac.uk Diisobutylaluminium hydride (DIBAL-H) is another reducing agent capable of converting esters to the corresponding alcohols. whiterose.ac.uk

| Reducing Agent | Substrate | Product | Yield | Reference |

| Lithium aluminium hydride (LiAlH₄) | 1-tert-butyl 2-methyl (2S)-5-methylidenepiperidine-1,2-dicarboxylate | tert-Butyl (2S)-2-(hydroxymethyl)-5-methylidenepiperidine-1-carboxylate | 93% | whiterose.ac.uk |

Enantioselective Synthesis of Chiral Isomers

The synthesis of specific enantiomers of 2-(Piperidin-2-yl)ethanol is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Pathways Utilizing Enantiopure Piperidine Derivatives as Starting Materials

A straightforward approach to enantiomerically pure 2-(Piperidin-2-yl)ethanol is to start with a chiral precursor that already contains the piperidine ring with the correct stereochemistry at the C2 position. The enantioselective synthesis of piperidine alkaloids such as dumetorine (B1253007) and epidihydropinidine (B1243738) has been accomplished using pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester as the common starting material. researchgate.net

In a different strategy, a flexible asymmetric synthesis of 2-substituted 3-piperidinols has been developed using a versatile chiral synthon for the synthesis of a substituted 1,2-amino alcohol prior to a reductive ring closure. mdma.ch Another example involves the use of a protected cyanohydrin with 91% enantiomeric excess as the starting material for the synthesis of enantiopure 2,3-cis-disubstituted piperidines. mdma.ch

Stereochemical Control through Asymmetric Reactions (e.g., Asymmetric Allylboration)

Asymmetric reactions provide a powerful tool for establishing stereocenters with high levels of control. In the context of synthesizing derivatives of 2-(Piperidin-2-yl)ethanol, asymmetric allylboration has been employed to introduce a second stereocenter with high diastereoselectivity.

For example, in the enantioselective synthesis of the alkaloid dumetorine, which features a piperidine structural unit, a key step involves the asymmetric allylboration of the enantiopure aldehyde derived from (S)-2-(piperidin-2-yl)ethanol. researchgate.netnih.gov The reaction with β-allyl-diisopinocamphenylborane proceeded with a diastereoisomeric excess of greater than 95%, exclusively yielding the desired stereoisomer. researchgate.netnih.gov The enantioselectivity of allylboration reactions is often dependent on the reaction temperature, with lower temperatures generally leading to higher enantiomeric excess. york.ac.uk

| Asymmetric Reaction | Reagent | Substrate | Outcome | Reference |

| Asymmetric Allylboration | β-allyl-diisopinocamphenylborane | Enantiopure aldehyde from (S)-2-(piperidin-2-yl)ethanol | Diastereoisomeric excess > 95% | researchgate.netnih.gov |

Application of Ring-Closing Metathesis (RCM) in Chiral Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy in organic synthesis for the construction of unsaturated cyclic systems, including those containing the piperidine core. wikipedia.orgorganic-chemistry.org In the context of chiral synthesis involving 2-(Piperidin-2-yl)ethanol, RCM is typically applied to derivatives where the ethanol side chain has been modified to incorporate a terminal alkene. This approach allows for the formation of complex bicyclic piperidine derivatives. nih.gov

The general strategy involves the conversion of the primary alcohol of N-protected 2-(Piperidin-2-yl)ethanol into an aldehyde. This aldehyde serves as a versatile intermediate which can be further elaborated. nih.gov For RCM to be applicable, the N-protecting group or a substituent attached to the side chain must contain a second terminal alkene, creating a diene substrate suitable for intramolecular cyclization. The transformation of the aldehyde group derived from 2-(Piperidin-2-yl)ethanol into a carbon-carbon double bond facilitates a switch in reactivity, enabling intramolecular reactions such as RCM. nih.gov

This methodology has been utilized in the enantioselective synthesis of various piperidine alkaloids. For instance, the synthesis of both enantiomers of alkaloids like dumetorine and epidihydropinidine has been described using pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester as the starting material, with a key step involving an RCM reaction. researchgate.net The RCM reaction, often catalyzed by ruthenium-based complexes like Grubbs catalysts, efficiently forms new carbon-carbon bonds to construct various ring sizes. wikipedia.orgnih.govthieme-connect.de The strategic application of RCM provides access to increased molecular complexity from the chiral scaffold of 2-(Piperidin-2-yl)ethanol. nih.gov

Table 1: Application of RCM in Piperidine Synthesis

| Starting Material Derivative | Reaction Type | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| N-protected 2-(Piperidin-2-yl)ethanol | Oxidation, Olefination | N-protected piperidine with two terminal alkene chains | Bicyclic piperidine derivatives | nih.gov |

| (S)-2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester | Elaboration and RCM | Diene precursor | (+)- and (−)-Dumetorine | researchgate.net |

Employment of Wittig Reactions and Subsequent Hydrogenation for Chain Elongation

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide, also known as a Wittig reagent. masterorganicchemistry.comwikipedia.orglibretexts.org This methodology has been effectively employed for chain elongation at the C-2 position of the piperidine ring, starting from derivatives of 2-(Piperidin-2-yl)ethanol. The process typically begins with the controlled oxidation of N-protected 2-(Piperidin-2-yl)ethanol to its corresponding aldehyde. nih.gov

This aldehyde intermediate is then subjected to a Wittig reaction to introduce a new carbon-carbon double bond, thereby extending the side chain. nih.gov The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. organic-chemistry.org Following the chain elongation via the Wittig reaction, a hydrogenation step is commonly performed to reduce the newly formed double bond. This hydrogenation saturates the side chain, yielding an alkyl-substituted piperidine. nih.govresearchgate.net

A notable application of this sequence is in the total synthesis of the piperidine alkaloid coniine. Starting from enantiopure (S)-aldehyde derived from 2-(Piperidin-2-yl)ethanol, the carbon chain is extended using a Wittig reaction. Subsequent hydrogenation of the resulting alkene and removal of the N-protecting group affords the natural product. nih.govresearchgate.net A similar synthetic strategy is used for the alkaloid epidihydropinidine, which shares the same methodology for constructing the propyl group at the C-2 position of the piperidine ring. researchgate.net

Table 2: Wittig Reaction and Hydrogenation in Alkaloid Synthesis

| Starting Material | Key Steps | Intermediate | Final Product | Ref. |

|---|---|---|---|---|

| Enantiopure (S)-N-Boc-2-piperidineethanal | 1. Wittig Reaction | Alkene with extended side chain | Coniine | nih.govresearchgate.net |

| 2. Hydrogenation | ||||

| 3. Deprotection | ||||

| Enantiopure (S)-N-Boc-2-piperidineethanal | 1. Wittig Reaction | Alkene with extended side chain | Epidihydropinidine | researchgate.net |

| 2. Hydrogenation | ||||

| 3. Other key steps |

Kinetic Resolution Studies for Enantiopure Product Generation

While racemic 2-(Piperidin-2-yl)ethanol is readily synthesized on an industrial scale via catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, the enantiopure forms are significantly more valuable as chiral starting materials in organic synthesis. nih.govgoogle.com Consequently, considerable research has focused on the resolution of the racemic mixture to obtain enantiomerically pure products. Kinetic resolution, particularly enzymatic kinetic resolution, has proven to be a highly effective method. nih.govnih.gov

Enzymatic kinetic resolution exploits the ability of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This process results in a mixture of an acylated enantiomer and the unreacted, enantiopure alcohol, which can then be separated. Various enzymes and reaction conditions have been explored to optimize the enantioselectivity of this transformation for 2-(Piperidin-2-yl)ethanol. nih.gov

In addition to enzymatic methods, classical chemical resolution has also been applied. This approach involves the diastereomeric salt formation between the racemic piperidine derivative and a chiral resolving agent. A specific patent describes a process for obtaining 2-(Piperidin-2-yl)ethanol with an enantiomeric excess (ee) of at least 95% through a single crystallization step. google.com This method utilizes an amino acid resolving agent, such as N-acetyl-L-leucine or N-acetyl-L-methionine, in a solution containing a polar, aprotic organic solvent and an aliphatic alcohol. google.com The formation of diastereomeric salts allows for the separation of the desired enantiomer through fractional crystallization. google.com

Table 3: Methods for Kinetic Resolution of 2-(Piperidin-2-yl)ethanol

| Resolution Method | Technique | Resolving Agent/Enzyme | Outcome | Ref. |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer | Lipases | Enantiopure alcohol and acylated enantiomer | nih.govnih.gov |

| Chemical Resolution | Diastereomeric salt crystallization | N-acetyl-L-leucine | (S)-2-piperidin-2-yl-ethanol with ≥95% ee | google.com |

| Chemical Resolution | Diastereomeric salt crystallization | N-acetyl-L-methionine | (S)-2-piperidin-2-yl-ethanol with ≥95% ee | google.com |

| Chemical Resolution | Diastereomeric salt crystallization | (S)-(+)-camphorsulfonic acid | (S)-2-piperidin-2-yl-ethanol salt | google.com |

Chemical Reactivity and Transformation Studies of 2 Piperidin 2 Yl Ethanol Hydrochloride

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group in 2-(piperidin-2-yl)ethanol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Controlled oxidation is a crucial step for further synthetic elaborations, as the resulting aldehyde is a versatile intermediate. researchgate.net

For synthetic applications, the piperidine (B6355638) nitrogen is typically protected, for instance as an N-Boc derivative, before the oxidation of the alcohol. This prevents side reactions involving the secondary amine. The conversion of the N-protected alcohol to the corresponding N-protected 2-(piperidin-2-yl)acetaldehyde allows for a variety of subsequent carbon-carbon bond-forming reactions. researchgate.net

In related studies, the oxidation of piperidine rings bearing hydroxyl side chains has been shown to proceed under various conditions. For example, the oxidation of an enantiopure N-substituted piperidine with bromine in acetic acid can yield the corresponding (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one, demonstrating that under certain conditions, the piperidine ring itself can be oxidized. researchgate.net

Reduction Reactions Affecting the Piperidine Ring

The piperidine ring of 2-(piperidin-2-yl)ethanol is fully saturated and generally stable to reduction. However, the synthesis of this compound often involves the reduction of a pyridine (B92270) precursor. The catalytic hydrogenation of 2-pyridineethanol is a common industrial method to produce 2-(piperidin-2-yl)ethanol. google.com This transformation involves the saturation of the aromatic pyridine ring.

Various catalysts and conditions have been investigated to optimize this reduction, with a key goal being the minimization of byproducts such as N-methyl-2-(2-hydroxyethyl)piperidine. google.comgoogle.com The choice of catalyst—including platinum, palladium, rhodium, and ruthenium—and reaction parameters like solvent, temperature, and hydrogen pressure significantly impacts the yield and selectivity of the reaction. google.comepo.org For instance, the original preparation of 2-piperidineethanol (B17955) hydrochloride involved the catalytic reduction of 2-pyridineethanol hydrochloride using a platinum-oxide catalyst in ethanol (B145695). epo.org

| Catalyst | Support | Solvent | Reference |

|---|---|---|---|

| Platinum-oxide (PtO₂) | None (Adams' catalyst) | Ethanol, Acetic Acid | epo.orgasianpubs.org |

| Palladium (Pd) | Carbon (Pd/C) | Water | google.comepo.org |

| Rhodium (Rh) | Carbon (Rh/C) | Ethanol | google.comepo.org |

| Ruthenium dioxide (RuO₂) | None | Methanol (B129727) | google.comepo.org |

Nucleophilic Substitution Reactions

The hydroxyl group of 2-(piperidin-2-yl)ethanol can be converted into a good leaving group, enabling nucleophilic substitution reactions. A notable example is the Mitsunobu reaction, which allows for the inversion of stereochemistry at the carbon bearing the hydroxyl group and the introduction of various nucleophiles. This reaction is a key step in stereodivergent synthesis strategies starting from 2-piperidine ethanol, highlighting its utility in creating diverse molecular scaffolds.

While many studies focus on piperidine acting as a nucleophile, its role as a substrate in nucleophilic substitution is also significant. nih.govrsc.org For 2-(piperidin-2-yl)ethanol, after activation of the hydroxyl group (e.g., by converting it to a sulfonate ester or halide), it can be displaced by a wide range of nucleophiles to functionalize the ethanol side chain.

Investigations into Salt Formation and Stability, specifically the Hydrochloride Form

As a basic compound, 2-(piperidin-2-yl)ethanol readily forms salts with acids. The hydrochloride salt is commonly prepared and used due to its crystalline nature, enhanced stability, and improved handling characteristics compared to the free base. The formation of the hydrochloride salt is often integrated into the final step of its synthesis, such as during the catalytic reduction of 2-pyridineethanol hydrochloride. epo.orggoogleapis.com

The chiral nature of 2-(piperidin-2-yl)ethanol makes salt formation a critical aspect of its resolution into individual enantiomers. Diastereomeric salts are formed by reacting the racemic mixture with a chiral acid, such as (S)-(+)-camphorsulfonic acid or N-acetyl-L-leucine. These diastereomers, having different physical properties, can then be separated by fractional crystallization. However, research has shown that there can be a strong tendency for the racemic salt to crystallize preferentially, which can complicate the resolution process and may require multiple recrystallizations to achieve high enantiomeric purity.

Racemization Studies in Acidic Media

The stereocenter at the C2 position of the piperidine ring is a key feature of 2-(piperidin-2-yl)ethanol. The stability of this stereocenter, particularly in acidic media, is an important consideration. For chiral piperidines, especially those with a stereocenter adjacent to the nitrogen atom (at C2 or C6), there is a potential for racemization under certain conditions.

Studies on related chiral N-Boc-protected piperidines have shown that a loss of optical purity can occur during deprotection in strongly acidic conditions (e.g., HCl in dioxane). researchgate.net While the alpha-proton at C2 is not typically considered highly acidic, potential mechanisms for racemization could involve equilibria with transient iminium ion species, especially under harsh conditions. Another point to consider is that the nitrogen atom itself can undergo inversion, and while this does not directly affect the carbon stereocenter, it can influence the conformational equilibrium of the molecule, which might be relevant in certain chemical transformations. researchgate.net More recent studies have employed photocatalysis for the controlled epimerization of substituted piperidines to convert them into their most stable diastereomer. escholarship.org

Functionalization at Nitrogen and Carbon Centers of the Piperidine Ring

The piperidine ring offers multiple sites for further functionalization, primarily at the nitrogen atom and the ring carbons.

Nitrogen Center: The secondary amine is a nucleophilic and basic center. It is readily functionalized through reactions such as alkylation, acylation, and protection. A common strategy in the synthesis of complex molecules is to protect the nitrogen with a group like tert-butyloxycarbonyl (Boc) to modulate its reactivity during subsequent steps. researchgate.net The Boc group can later be removed or converted into other functional groups, for example, via reduction with lithium aluminum hydride to form an N-methyl group.

Carbon Centers: Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents with high site-selectivity. The reactivity of the C-H bonds varies by position:

C2/C6: These positions are electronically activated due to the adjacent nitrogen atom, making them favorable sites for functionalization. nih.gov

C3/C5: These positions are deactivated due to the inductive electron-withdrawing effect of the nitrogen. nih.gov

C4: This position is less electronically influenced than C3/C5 and is often sterically accessible. nih.gov

Advanced catalytic systems, particularly those using rhodium, have been developed to control the site of functionalization. The choice of both the catalyst and the nitrogen-protecting group can direct the reaction to a specific carbon atom. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce arylacetate groups selectively at the C2 position. nih.gov Another modern approach involves the generation of an iminium ion intermediate, which can then be attacked by various nucleophiles for late-stage α-functionalization. acs.org

| N-Protecting Group | Catalyst | Outcome | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2-Substitution | nih.govnih.gov |

| N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | C2-Substitution | nih.govnih.gov |

Application of 2 Piperidin 2 Yl Ethanol Hydrochloride As a Synthetic Building Block

Utility in Complex Organic Molecule Construction

The strategic placement of reactive sites within 2-(piperidin-2-yl)ethanol makes it an ideal starting material for the assembly of complex organic molecules. Researchers have effectively utilized this compound in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules. This approach leverages the inherent reactivity of the building block to generate a wide array of complex and polycyclic nitrogen-containing compounds. researchgate.netunimi.it The ability to readily functionalize both the nitrogen atom of the piperidine (B6355638) ring and the primary alcohol allows for the divergent synthesis of various molecular scaffolds.

Beyond its application in creating compound libraries, 2-(piperidin-2-yl)ethanol is a key intermediate in the targeted synthesis of medicinally relevant complex molecules. It serves as a reactant in the synthesis of compounds such as spiroimidazolidinone NPC1L1 inhibitors, P2Y12 antagonists for the inhibition of platelet aggregation, and cyclin-dependent kinase inhibitors. chemicalbook.com Its role as a foundational element in the construction of these elaborate structures underscores its significance in medicinal chemistry and drug discovery.

Table 1: Applications in Complex Molecule Synthesis

| Target Molecule Class | Synthetic Application of 2-(Piperidin-2-yl)ethanol |

|---|---|

| Polycyclic Nitrogenous Compounds | Starting material in Diversity-Oriented Synthesis (DOS) |

| Spiroimidazolidinones | Key reactant in multi-step synthesis |

| P2Y12 Antagonists | Building block for the core structure |

| Cyclin-Dependent Kinase Inhibitors | Intermediate in the synthetic pathway |

Precursor to Structurally Diverse Piperidine Derivatives and Analogues

The piperidine motif is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds. 2-(Piperidin-2-yl)ethanol serves as an excellent precursor for a wide range of structurally diverse piperidine derivatives. mdpi.comajchem-a.com The N-H and O-H functionalities provide convenient handles for modification, enabling the introduction of various substituents and the construction of more complex piperidine-based structures.

Synthetic routes starting from 2-(piperidin-2-yl)ethanol have been developed to produce a variety of substituted piperidines. These include the synthesis of 2-alkylpiperidines and both cis- and trans-2,6-dialkylpiperidines. nih.gov Furthermore, it has been employed in the synthesis of 2-arylpiperidines and diastereoselective routes to chiral methyl 2-piperidin-2-ylpropanoates. rsc.orgresearchgate.net The ability to control the stereochemistry at the 2-position is crucial in these syntheses, often influencing the biological activity of the final products. The application of diversity-oriented synthesis with this precursor has also led to the generation of novel and diverse piperidine scaffolds. unimi.it

Table 2: Examples of Piperidine Derivatives Synthesized from 2-(Piperidin-2-yl)ethanol

| Derivative Class | Specific Examples |

|---|---|

| 2-Alkylpiperidines | Varied alkyl chain substitutions |

| 2,6-Dialkylpiperidines | cis- and trans-isomers |

| 2-Arylpiperidines | Phenyl and other aryl substitutions |

| Functionalized Piperidines | Methyl 2-piperidin-2-ylpropanoates |

Role as a Chiral Synthon in Asymmetric Synthesis

One of the most significant applications of 2-(piperidin-2-yl)ethanol lies in its role as a chiral synthon in asymmetric synthesis. The presence of a stereocenter at the C2 position of the piperidine ring makes it an invaluable starting material for the enantioselective synthesis of chiral molecules. researchgate.netnih.gov To be effective in this capacity, enantiomerically pure forms of the compound are required, which can be obtained through methods such as enzymatic kinetic resolution. nih.gov

This chiral building block has been effectively used as a chiral auxiliary, particularly in reactions like aldol (B89426) additions, where it can influence the stereochemical outcome of the reaction. smolecule.com A key strategy in its application involves asymmetric allylation reactions, such as the Brown allylation, which allows for the introduction of new stereocenters with a high degree of control. researchgate.netresearchgate.net This method has proven to be a powerful tool for the construction of chiral side chains and for setting the stereochemistry of subsequent transformations, ultimately leading to the enantioselective synthesis of complex target molecules.

Contributions to Natural Product and Alkaloid Synthesis Research

The structural framework of 2-(piperidin-2-yl)ethanol is embedded within a multitude of natural products, particularly piperidine alkaloids. Consequently, it has been extensively used as a starting material in the total synthesis of these and other natural products. Its pre-existing chiral center is often exploited to establish the correct stereochemistry in the final natural product.

Notable examples of alkaloids synthesized from 2-(piperidin-2-yl)ethanol include the hemlock alkaloid (R)-coniine, dumetorine (B1253007), the bis-piperidine alkaloid (-)-anaferine, and various sedum alkaloids. researchgate.netnih.govnih.govresearchgate.netnih.gov Its utility extends to the synthesis of other complex alkaloids such as lupetidine, solenopsin (B1210030) A, the indolizidine alkaloid 167B, and monomorine I. nih.gov The successful application of this building block in the total synthesis of these diverse and intricate natural products highlights its crucial role in advancing the field of natural product synthesis research.

Table 3: Natural Products Synthesized from 2-(Piperidin-2-yl)ethanol

| Natural Product | Alkaloid Class |

|---|---|

| (R)-Coniine | Piperidine |

| Dumetorine | Piperidine |

| (-)-Anaferine | Bis-piperidine |

| Sedum Alkaloids | Piperidine |

| Lupetidine | Piperidine |

| Solenopsin A | Piperidine |

| Indolizidine 167B | Indolizidine |

| Monomorine I | Indolizidine |

Advanced Analytical Characterization Techniques in Research on 2 Piperidin 2 Yl Ethanol Hydrochloride

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of 2-(Piperidin-2-yl)ethanol hydrochloride and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining purity and quantifying impurities. nih.gov For 2-(Piperidin-2-yl)ethanol hydrochloride, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be effective for separating it from synthesis-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. kuleuven.be This hyphenated technique is invaluable for identifying unknown impurities by providing both retention time and mass-to-charge ratio data for each separated component. researchgate.netnih.gov Ultra-High-Performance Liquid Chromatography (UPLC) uses columns with smaller particles, leading to faster analysis times and higher resolution compared to conventional HPLC, which is beneficial for high-throughput screening and complex mixture analysis. researchgate.net

Furthermore, since 2-(Piperidin-2-yl)ethanol possesses a chiral center at the C2 position of the piperidine (B6355638) ring, it exists as a pair of enantiomers, (R)- and (S)-2-(Piperidin-2-yl)ethanol. Chiral HPLC, using a column with a chiral stationary phase, is the standard method for separating and quantifying these enantiomers to ensure the stereochemical purity of a specific isomer or to confirm the composition of a racemic mixture.

X-ray Crystallographic Investigations of Related Piperidine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for 2-(Piperidin-2-yl)ethanol hydrochloride may not be publicly available, extensive research on related piperidine derivatives provides significant insight into its expected solid-state conformation. researchgate.net

X-ray diffraction studies on various piperidine-containing molecules consistently show that the piperidine ring adopts a stable chair conformation. nih.gov This conformation minimizes steric strain by positioning substituents in either axial or equatorial positions. Crystallographic analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. nih.gov It also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the ammonium (B1175870) proton, which would be critical in the crystal structure of the hydrochloride salt. mdpi.com These studies confirm the fundamental geometry of the piperidine core, which is directly applicable to understanding the structure of 2-(Piperidin-2-yl)ethanol hydrochloride. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Piperidin 2 Yl Ethanol Hydrochloride

Quantum Chemical Calculations (e.g., using DFT/B3LYP)

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the determination of a molecule's electronic structure and optimized geometry. A widely used and reliable method for this purpose is Density Functional Theory (DFT). researchgate.netnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, offering a balance of accuracy and computational efficiency.

One of the most common functionals used within DFT is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), a hybrid functional that combines Hartree-Fock theory with DFT. researchgate.net This approach is frequently paired with a basis set, such as 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.netrsc.org For 2-(Piperidin-2-yl)ethanol hydrochloride, a DFT/B3LYP calculation would begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process determines precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's structure. epstem.net These optimized coordinates are crucial for all subsequent theoretical analyses.

Prediction of Electronic Properties (e.g., HOMO/LUMO Energies)

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org A small energy gap indicates that the molecule is more polarizable and more chemically reactive. nih.gov These energies are calculated using the optimized geometry obtained from DFT methods. researchgate.net

Table 1: Illustrative Electronic Properties Calculated for a Molecule via DFT/B3LYP Note: The following values are representative examples based on computational studies of similar organic molecules and are not specific experimental data for 2-(Piperidin-2-yl)ethanol hydrochloride.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 5.65 |

Conformational Analysis and Molecular Dynamics Simulations (e.g., REMD)

Conformational analysis is used to study the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like 2-(Piperidin-2-yl)ethanol hydrochloride, which contains a piperidine (B6355638) ring and a rotatable ethanol (B145695) side chain, this analysis is particularly important. The piperidine ring typically prefers a stable "chair" conformation. researchgate.net Computational methods can be used to explore the potential energy surface associated with bond rotations to identify low-energy, stable conformers. mdpi.com

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. These simulations provide insights into the stability and dynamics of different conformations in a simulated environment, such as in a solvent. mdpi.com Techniques like Replica Exchange Molecular Dynamics (REMD) can enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum and providing a more comprehensive understanding of the molecule's flexibility and preferred shapes.

Prediction of Chemical Behavior and Reactivity

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate several quantum chemical parameters that help predict a molecule's chemical behavior and reactivity. nih.gov These global reactivity descriptors provide quantitative measures of different aspects of a molecule's reactivity.

Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their potential chemical interactions. nih.gov

Table 2: Illustrative Chemical Reactivity Descriptors Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as representative examples.

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.025 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.87 |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP analysis is extremely useful for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts its interaction sites. nih.gov

Future Directions and Emerging Research Areas in 2 Piperidin 2 Yl Ethanol Hydrochloride Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional industrial-scale synthesis of 2-(piperidin-2-yl)ethanol involves the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.gov While effective, this process often relies on high pressures, elevated temperatures, and catalysts based on precious metals. The development of greener and more sustainable synthetic routes is a paramount objective in modern organic chemistry, driven by the need to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. unibo.it

Future research in this area is expected to focus on several key strategies:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. A mixed flow-batch approach, for instance, has been successfully used for the synthesis of other nitrogen-containing heterocycles like NH-aziridines, demonstrating a path to overcome the hazards associated with certain reactive intermediates. beilstein-journals.org Applying this technology to the hydrogenation of pyridine (B92270) derivatives could lead to safer, more efficient, and scalable production of 2-(piperidin-2-yl)ethanol.

Green Solvents and Reagents: A major thrust of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. unibo.it Research will likely explore hydrogenation reactions in these green solvents or under solvent-free conditions.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or mechanochemistry can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis, for example, has been effectively used in the Friedländer synthesis of quinolines in ethanol (B145695), showcasing a sustainable strategy that could be adapted for piperidine (B6355638) synthesis. mdpi.com

Innovations in Catalyst Design for Highly Selective Transformations

Catalysis is at the heart of piperidine synthesis, and innovations in catalyst design are crucial for improving selectivity and efficiency. While noble metal catalysts like platinum, ruthenium, and palladium are commonly used for the hydrogenation of pyridine precursors, current research is aimed at developing more cost-effective and selective alternatives. google.comsemanticscholar.org

Emerging trends in catalyst design include:

Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts with those based on more abundant and less expensive metals like cobalt, nickel, or iron. For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been developed for the acid-free hydrogenation of pyridine derivatives, offering good yields and selectivity. semanticscholar.org

Advanced Ligand Design: For metal-catalyzed reactions, the ligand plays a critical role in determining the catalyst's activity and selectivity. Novel ligands, such as new pyridine-oxazoline ligands for palladium catalysts, have enabled previously challenging enantioselective transformations, including the amination of alkenes to form substituted piperidines. semanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field that offers an alternative to metal-based systems. semanticscholar.org Organocatalysts can promote a wide range of transformations with high enantioselectivity and are often less sensitive to air and moisture, simplifying reaction procedures. Developing organocatalytic routes to chiral piperidines represents a significant area for future exploration.

| Catalyst System | Metal/Core | Substrate | Key Advantages |

| Heterogeneous Cobalt | Cobalt on Titanium Nanoparticles | Pyridine Derivatives | Utilizes earth-abundant metal, acid-free conditions. semanticscholar.org |

| Palladium with Novel Ligand | Palladium | Non-activated Alkenes | Enables enantioselective oxidative amination. semanticscholar.org |

| Ruthenium/Palladium | Ruthenium or Palladium | 2-Pyridineethanol Compounds | High yield and selectivity in hydrogenation. google.com |

| Platinum Oxide | Platinum | 2-Pyridineethanol Hydrochloride | Traditional method for catalytic reduction. google.com |

Exploration of Novel Reaction Pathways and Mechanisms

Beyond the conventional hydrogenation of pyridines, researchers are actively exploring novel reaction pathways to construct the piperidine scaffold. These advanced methods provide access to a wider range of substituted piperidines that may not be accessible through traditional routes.

Key areas of emerging research include:

C-H Activation and Functionalization: Direct functionalization of C-H bonds is a powerful strategy that minimizes the need for pre-functionalized starting materials. This "atom-economical" approach is being explored for the synthesis of various heterocycles and could provide new ways to synthesize complex piperidine derivatives. mdpi.com

Oxidative Amination and Annulation: Modern synthetic methods are enabling the construction of the piperidine ring from acyclic precursors. For example, gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. semanticscholar.org Similarly, [4+2] annulation reactions represent another powerful tool for building the heterocyclic core. mdpi.com

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic strategy. Photoredox catalysis has been successfully applied to the synthesis of other nitrogen heterocycles through oxidative cyclization, and its application to the synthesis of piperidines is a promising future direction. mdpi.com

These novel pathways offer the potential for more convergent and efficient syntheses, allowing for the rapid generation of molecular diversity for applications in drug discovery and materials science.

Advanced Methodologies for Chiral Resolution and Enantiopurity Enhancement

2-(Piperidin-2-yl)ethanol is a chiral molecule, and its enantiomers often exhibit different biological activities. nih.gov Therefore, the production of enantiomerically pure forms is of critical importance. While classical resolution via diastereomeric salt formation with resolving agents like d-10-camphorsulfonic acid is a well-established method, newer, more advanced techniques are being developed to enhance efficiency and enantiopurity. googleapis.comgoogle.com

Future directions in this field are focused on:

Enzymatic Kinetic Resolution: Biocatalysis using enzymes such as lipases offers a highly selective and environmentally friendly method for resolving racemates. Enzymatic kinetic resolution has been successfully applied to 2-piperidineethanol (B17955), providing a valuable route to its enantiopure forms. nih.gov This approach leverages the high stereoselectivity of enzymes to acylate one enantiomer preferentially, allowing for the easy separation of the unreacted enantiomer and the acylated product.

Kinetic Resolution via Asymmetric Deprotonation: This advanced methodology uses a chiral base, such as the n-BuLi/sparteine complex, to selectively deprotonate one enantiomer of a racemic mixture at a faster rate. whiterose.ac.uk This technique has been demonstrated for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding both the recovered starting material and the product with high enantiomeric ratios. whiterose.ac.uk

Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single desired enantiomer. Developing DKR processes for piperidine derivatives is a significant goal for achieving highly efficient asymmetric synthesis.

| Resolution Method | Key Reagents/Catalysts | Selectivity Principle | Key Advantages |

| Classical Resolution | Chiral resolving agents (e.g., d-10-camphorsulfonic acid) | Formation and separation of diastereomeric salts. googleapis.comgoogle.com | Well-established, straightforward crystallization. googleapis.comgoogle.com |

| Enzymatic Kinetic Resolution | Enzymes (e.g., Lipases) | Enantioselective enzymatic acylation. nih.gov | High enantioselectivity, mild and green conditions. nih.gov |

| Kinetic Resolution | Chiral bases (e.g., n-BuLi/sparteine) | Enantioselective deprotonation by a chiral complex. whiterose.ac.uk | Access to highly enantioenriched products and starting materials. whiterose.ac.uk |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-(Piperidin-2-yl)ethanol hydrochloride to ensure laboratory safety?

- Methodological Answer:

- Handling: Work in a fume hood to prevent inhalation or skin contact. Use electrostatic discharge precautions and avoid incompatible materials (e.g., strong oxidizers, acids, bases). Wear PPE, including gloves, lab coats, and safety goggles. Do not eat, drink, or smoke during handling .

- Storage: Keep in a tightly sealed, compatible container (original packaging preferred) in a cool, dry, well-ventilated area. Store away from heat sources and incompatible substances. Label containers with hazard warnings .

Q. How should researchers address acute exposure incidents involving 2-(Piperidin-2-yl)ethanol hydrochloride?

- Methodological Answer:

- Skin Contact: Immediately remove contaminated clothing and rinse skin with water for ≥15 minutes. Seek medical attention if irritation persists .

- Eye Exposure: Rinse eyes with water for ≥15 minutes, removing contact lenses if possible. Consult a physician immediately .

- Ingestion: Rinse mouth with water but do not induce vomiting . Contact a poison control center or emergency medical services .

- Inhalation: Move to fresh air. Administer oxygen if breathing is difficult and seek medical evaluation .

Q. What analytical methods are suitable for confirming the purity of 2-(Piperidin-2-yl)ethanol hydrochloride?

- Methodological Answer:

- Chromatography: Use GC or HPLC with a validated protocol (e.g., GDX-401 column for GC, as in ethanol analysis ). Calibrate with a suitable internal standard (e.g., n-propanol).

- Spectroscopy: Confirm structural integrity via NMR (¹H/¹³C) and FT-IR to identify functional groups (e.g., ethanol -OH stretch at ~3300 cm⁻¹).

- Titration: Acid-base titration to quantify hydrochloride content .

Advanced Research Questions

Q. What synthetic routes are available for preparing 2-(Piperidin-2-yl)ethanol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer:

- Route 1: React piperidine derivatives with chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor pH to avoid side reactions.

- Route 2: Hydrogenation of 2-(pyridin-2-yl)ethanol followed by HCl salt formation. Optimize catalyst loading (e.g., 5% Pd/C) and pressure (50 psi H₂) for higher yield .

- Optimization: Use DOE (Design of Experiments) to vary temperature, solvent polarity, and reaction time. Characterize intermediates via TLC/GC-MS to identify bottlenecks.

Q. How does the structural configuration of 2-(Piperidin-2-yl)ethanol hydrochloride influence its reactivity in nucleophilic substitution reactions compared to analogous piperidine derivatives?

- Methodological Answer:

- The ethanol moiety enhances nucleophilicity at the piperidine nitrogen due to inductive effects, enabling reactions with electrophiles (e.g., alkyl halides).

- Comparative Analysis:

- 2-(Piperidin-2-yl)ethanol vs. Piperidine: Ethanol’s -OH group increases steric hindrance but stabilizes transition states via hydrogen bonding.

- Substitution vs. Elimination: Use low-temperature, polar aprotic solvents (e.g., DMSO) to favor SN2 mechanisms. Monitor byproduct formation (e.g., elimination products) via GC-MS .

Q. What strategies can resolve contradictions in stability data for 2-(Piperidin-2-yl)ethanol hydrochloride under varying thermal conditions?

- Methodological Answer:

- Controlled Studies: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds (e.g., onset at >150°C yields CO/NOx ).

- Accelerated Aging: Store samples at 40°C/75% RH for 6 months and compare HPLC purity profiles to identify degradation pathways.

- Statistical Reconciliation: Apply multivariate analysis to reconcile discrepancies caused by humidity or impurities in prior datasets .

Q. How can researchers mitigate interference from decomposition products during biological assays involving 2-(Piperidin-2-yl)ethanol hydrochloride?

- Methodological Answer:

- Purification: Pre-treat the compound via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient).

- Analytical Controls: Use LC-MS to detect and quantify decomposition products (e.g., piperidine or ethanol byproducts) in assay buffers.

- Blanking Experiments: Run parallel assays with decomposed samples to subtract background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.